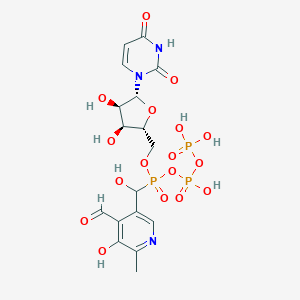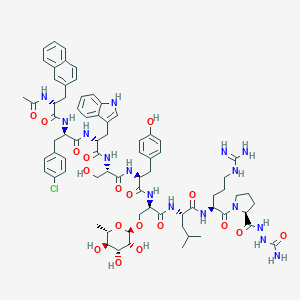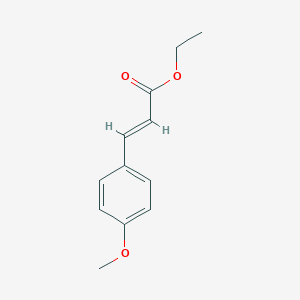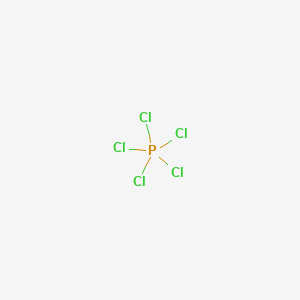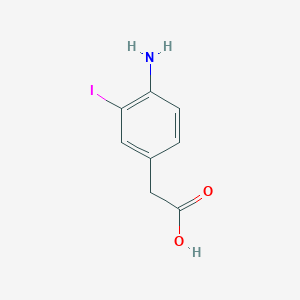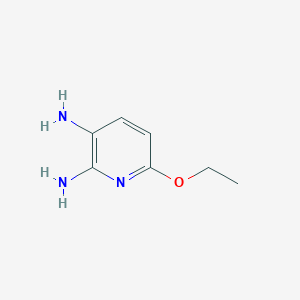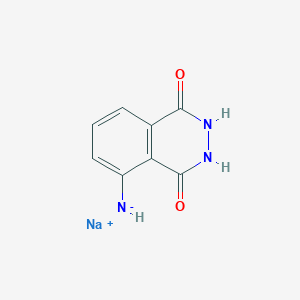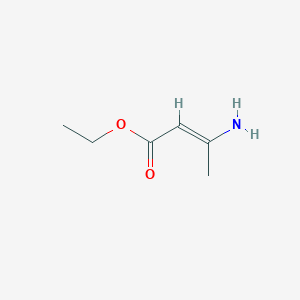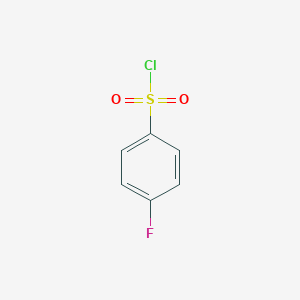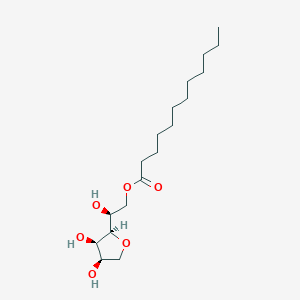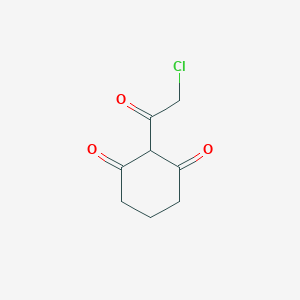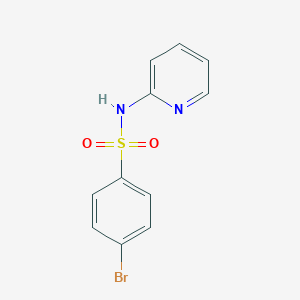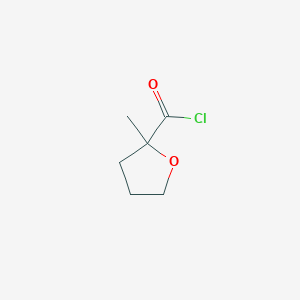
2-メチルテトラヒドロフラン-2-カルボニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyltetrahydrofuran-2-carbonyl chloride is an organic compound with significant importance in various chemical processes. It is a derivative of 2-methyltetrahydrofuran, which is known for its use as a solvent in organic synthesis. The compound is characterized by the presence of a carbonyl chloride group attached to the 2-position of the 2-methyltetrahydrofuran ring.
科学的研究の応用
2-Methyltetrahydrofuran-2-carbonyl chloride is utilized in various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: Involved in the preparation of specialty polymers and resins.
Material Science: Employed in the modification of surfaces and the creation of functional materials.
Biological Studies: Serves as a building block for the synthesis of biologically active compounds.
作用機序
Target of Action
The primary targets of 2-Methyltetrahydrofuran-2-carbonyl chloride are carbonyl compounds . It is used in the chemoselective addition of Grignard reagents to carbonyl compounds . The carbonyl compounds are important in various chemical reactions and processes, and their interaction with 2-Methyltetrahydrofuran-2-carbonyl chloride can lead to significant changes in their properties and behaviors .
Mode of Action
2-Methyltetrahydrofuran-2-carbonyl chloride interacts with its targets through a process known as the Grignard reaction . This is a carbon-carbon bond-forming reaction that is crucial in organic synthesis . In this reaction, 2-Methyltetrahydrofuran-2-carbonyl chloride affords the corresponding adducts in higher yields with higher chemoselectivities .
Biochemical Pathways
The biochemical pathways affected by 2-Methyltetrahydrofuran-2-carbonyl chloride primarily involve the conversion of biomass into useful chemicals or fuels . This compound plays a pivotal role in these pathways, serving as a key component in the conversion process .
Pharmacokinetics
It is known that this compound has a boiling point of 80-81 °c and a density of 1270±006 g/cm3 . These properties may influence its bioavailability and its behavior in different environments.
Result of Action
The result of the action of 2-Methyltetrahydrofuran-2-carbonyl chloride is the efficient and selective conversion of carbonyl compounds . This leads to the production of adducts in higher yields and with higher chemoselectivities . Moreover, this compound can be readily recycled and reused, which lowers the cost of the process and makes the reaction greener .
Action Environment
The action of 2-Methyltetrahydrofuran-2-carbonyl chloride is influenced by various environmental factors. For instance, it has been found that this compound is more stable and has higher solvency power for resins, polymers, and dyes compared to other solvents . Furthermore, it is biodegradable and has a promising environmental footprint .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyltetrahydrofuran-2-carbonyl chloride typically involves the chlorination of 2-methyltetrahydrofuran. One common method is the reaction of 2-methyltetrahydrofuran with phosgene (COCl₂) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
2-Methyltetrahydrofuran+Phosgene→2-Methyltetrahydrofuran-2-carbonyl chloride+HCl
Industrial Production Methods
On an industrial scale, the production of 2-methyltetrahydrofuran-2-carbonyl chloride may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of advanced reactors and automation helps in maintaining the reaction conditions and minimizing the risks associated with phosgene.
化学反応の分析
Types of Reactions
2-Methyltetrahydrofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyltetrahydrofuran-2-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with 2-methyltetrahydrofuran-2-carbonyl chloride under mild conditions.
Hydrolysis: Typically carried out in aqueous media, often with a base to neutralize the hydrochloric acid formed.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Produces derivatives like amides, esters, and thioesters.
Hydrolysis: Yields 2-methyltetrahydrofuran-2-carboxylic acid.
Reduction: Forms 2-methyltetrahydrofuran-2-methanol.
類似化合物との比較
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but lacks the carbonyl chloride group.
Tetrahydrofuran-2-carbonyl chloride: Similar in structure but without the methyl group at the 2-position.
2-Methyltetrahydrofuran-2-carboxylic acid: The hydrolysis product of 2-methyltetrahydrofuran-2-carbonyl chloride.
Uniqueness
2-Methyltetrahydrofuran-2-carbonyl chloride is unique due to the presence of both the 2-methyltetrahydrofuran ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in organic and polymer chemistry.
特性
IUPAC Name |
2-methyloxolane-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKJOESQIOHMFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139049-95-9 |
Source


|
| Record name | 2-methyloxolane-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
